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Compound of Interest

Compound Name:
4-Methoxy-1H-pyrrolo[2,3-

c]pyridin-7(6H)-one

Cat. No.: B022749 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, are a class of heterocyclic

compounds that have garnered significant interest in medicinal chemistry due to their diverse

biological activities. Their structural similarity to purines makes them ideal scaffolds for the

design of kinase inhibitors, and they have shown promise as anticancer, anti-inflammatory, and

antiviral agents. This document provides detailed protocols for the synthesis and biological

evaluation of novel pyrrolo[2,3-c]pyridine analogs, with a focus on their potential as anticancer

therapeutics through the inhibition of key cellular signaling pathways.

Data Presentation: Biological Activity of Pyrrolopyridine
Analogs
The following tables summarize the in vitro biological activity of representative pyrrolopyridine

analogs from recent studies. This data highlights their potency as kinase inhibitors and their

antiproliferative effects against various cancer cell lines.

Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Analogs
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Compound ID Target Kinase IC50 (nM)
Reference
Compound

IC50 (nM)

1r FMS 30 KIST101029 96

1e FMS 60 KIST101029 96

Compound 46 CDK8 57

Compound 22 CDK8 48.6

12i EGFR (T790M) 0.21 Wild-type EGFR 22

18
LRRK2

(G2019S)
0.7 (cKi)

24
LRRK2

(G2019S)
2 (cKi)

Table 2: Antiproliferative Activity of Pyrrolopyridine Analogs
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Compound ID Cell Line Cancer Type IC50 (µM)

10t HeLa Cervical Cancer 0.12

SGC-7901 Gastric Cancer 0.15

MCF-7 Breast Cancer 0.21

1r OVCAR-3 Ovarian Cancer 0.15

SK-OV-3 Ovarian Cancer 0.23

PC-3 Prostate Cancer 0.31

DU145 Prostate Cancer 0.28

MCF-7 Breast Cancer 1.78

MDA-MB-231 Breast Cancer 0.45

Compound 7 HepG2 Liver Cancer 29 - 59 (range)

MCF-7 Breast Cancer 29 - 59 (range)

MDA-MB-231 Breast Cancer 29 - 59 (range)

HeLa Cervical Cancer 29 - 59 (range)

Experimental Protocols
Protocol 1: General Synthesis of a Novel Pyrrolo[3,2-
c]pyridine Analog (Compound 1r)
This protocol is adapted from the synthesis of a potent FMS kinase inhibitor.[1] It describes a

key amide coupling step to generate the final active compound.

Objective: To synthesize N-(1-(4-nitrophenyl)-1H-pyrrolo[3,2-c]pyridin-4-yl)-4-morpholino-3-

(trifluoromethyl)benzamide (1r).

Materials:

1-(4-nitrophenyl)-1H-pyrrolo[3,2-c]pyridin-4-amine (starting amine)
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4-morpholino-3-(trifluoromethyl)benzoic acid

1-Hydroxybenzotriazole (HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

Triethylamine (TEA)

Dry N,N-Dimethylformamide (DMF)

Ethyl acetate

Water

Silica gel for column chromatography

Hexane

Standard laboratory glassware and magnetic stirrer

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the

starting amine (24 mg, 0.1 mmol) and 4-morpholino-3-(trifluoromethyl)benzoic acid (57 mg,

0.2 mmol) in dry DMF (2.0 ml).

Add HOBt (31 mg, 0.22 mmol) and EDCI (50 mg, 0.26 mmol) to the mixture.

Cool the reaction mixture to 0 °C using an ice bath.

Slowly add TEA (0.04 ml, 0.02 mmol) to the cooled mixture.

Remove the ice bath and heat the reaction mixture to 80 °C. Stir for 12 hours.

After 12 hours, cool the reaction mixture to room temperature.

Partition the mixture between water (10 ml) and ethyl acetate (15 ml) in a separatory funnel.

Separate the organic layer, and wash it with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude residue by column chromatography on silica gel, using a gradient of hexane-

ethyl acetate (starting with 4:1 v/v followed by 1:1 v/v) to elute the pure compound 1r.

Characterize the final product using ¹H NMR, LC-MS, and elemental analysis to confirm its

identity and purity.[1]

Click to download full resolution via product page

Caption: Workflow for the MTT cell viability assay.

Signaling Pathway Diagram
Diagram: Inhibition of Wnt/β-Catenin Pathway by a Kinase Inhibitor

Many pyrrolopyridine analogs function as kinase inhibitors. Some kinases, like CDK8, can

positively regulate transcription factors involved in oncogenic pathways such as Wnt/β-catenin

signaling. [2]This diagram illustrates the canonical Wnt pathway and a potential point of

intervention for a kinase inhibitor.
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Caption: Inhibition of Wnt/β-catenin signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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